

Downstream signaling pathways affected by K145 hydrochloride

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Compound of Interest

Compound Name: K145 hydrochloride

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An In-depth Technical Guide to the Downstream Signaling Pathways Affected by K145 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways affected by **K145 hydrochloride**, a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).^{[1][2][3]} This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the affected cellular pathways to support further research and development efforts.

Quantitative Data Summary

The biological activity of **K145 hydrochloride** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Activity of **K145 Hydrochloride**

Target	Parameter	Value	Notes
Human Recombinant SphK2	IC50	4.3 μ M	Selective for SphK2.[1][2][3]
Human Recombinant SphK2	Ki	6.4 μ M	Substrate-competitive inhibition.[1][2][3]

| Human Recombinant SphK1 | IC50 | >10 μ M | Inactive against SphK1 at concentrations up to 10 μ M.[4] |

Table 2: Cellular and In Vivo Effects of **K145 Hydrochloride**

Assay	Cell Line / Model	Concentration / Dose	Effect
Cell Growth Inhibition	U937 cells	0-10 μ M (24-72h)	Significant, concentration-dependent inhibition of cell growth.[1][3]
Apoptosis Induction	U937 cells	10 μ M (24h)	Significant induction of apoptosis.[1][3]
ERK & Akt Phosphorylation	U937 cells	4-8 μ M (3h)	Decreased phosphorylation of both ERK and Akt.[1][2]
S1P Level Modulation	U937 cells	10 μ M	Decrease in total cellular Sphingosine-1-Phosphate (S1P).[1]
Antitumor Activity	U937 Xenograft (mice)	50 mg/kg (daily, p.o.)	Significant inhibition of tumor growth with no apparent toxicity.[1][2]

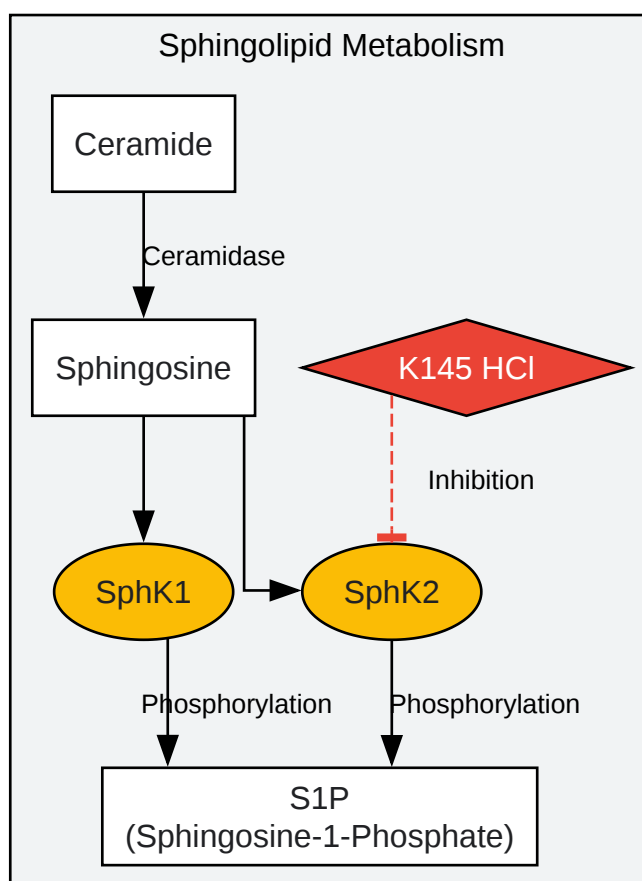
| Hepatic Gluconeogenesis | Dexamethasone-treated mice | 30 mg/kg | Ameliorated impaired glucose tolerance.[4] |

Core Mechanism and Downstream Signaling Pathways

K145 hydrochloride exerts its biological effects primarily through the selective inhibition of SphK2, a key enzyme in sphingolipid metabolism. This inhibition alters the balance of critical signaling lipids, leading to downstream effects on cell survival, proliferation, and metabolism.

Inhibition of SphK2 and the Sphingolipid Rheostat

Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[5][6] S1P and its precursor, ceramide, have opposing effects on cell fate; ceramide generally promotes apoptosis, while S1P promotes proliferation and survival.[6][7] This balance is often termed the "sphingolipid rheostat." [6][7] By inhibiting SphK2, K145 decreases the production of S1P, shifting the rheostat towards a pro-apoptotic state.[1][8]

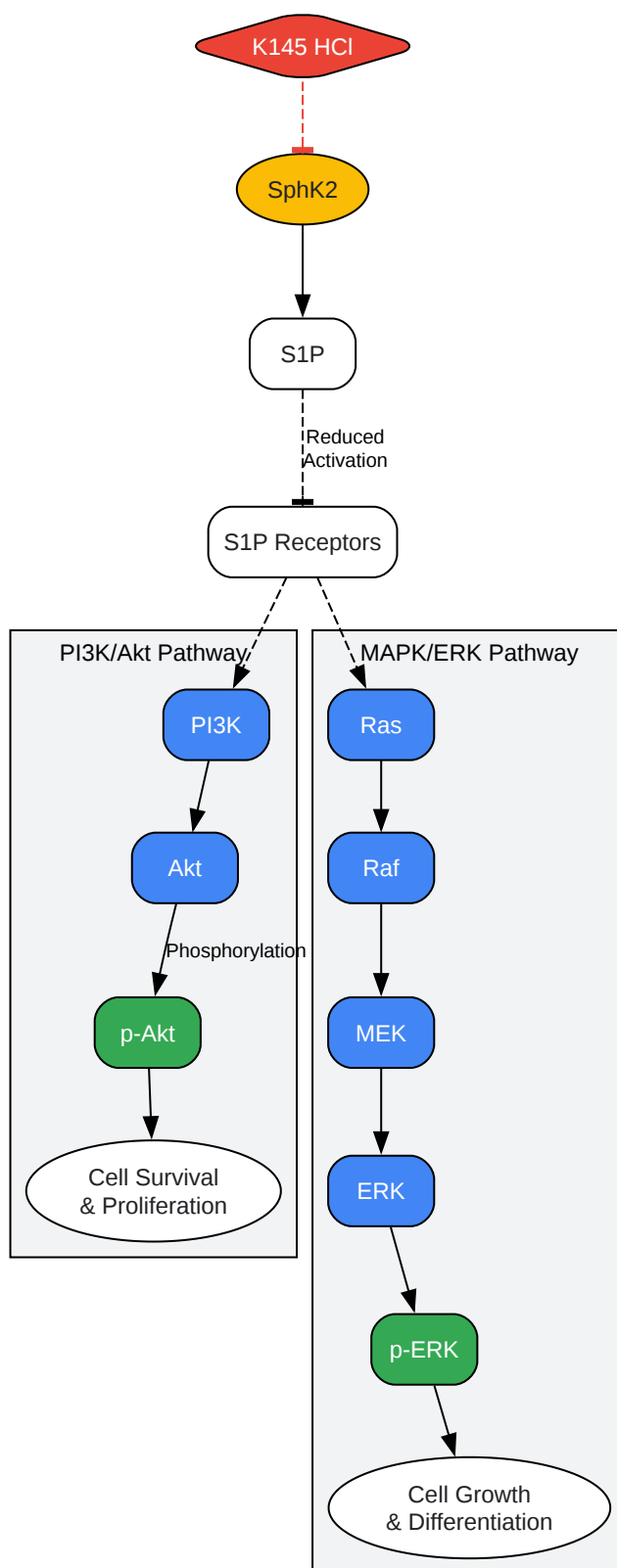


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Figure 1. Inhibition of SphK2 by **K145 hydrochloride**.

Attenuation of Pro-Survival Signaling: PI3K/Akt and MAPK/ERK Pathways

S1P, by binding to its G-protein coupled receptors (S1PRs), activates multiple downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[8] Treatment of U937 cells with K145 leads to a reduction in the phosphorylated (active) forms of both Akt and ERK.[1][2] This deactivation suppresses signals that promote cell growth and survival, contributing to the compound's anti-proliferative and pro-apoptotic effects.[9]



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